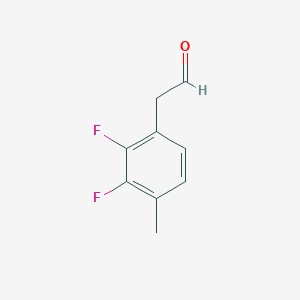
S-4-iso-Butylphenylthioacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-4-iso-Butylphenylthioacetate is an organic compound with the molecular formula C12H16OS It is a thioester derivative of iso-butylphenyl, characterized by the presence of a sulfur atom bonded to an acetyl group and a phenyl ring substituted with an iso-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-4-iso-Butylphenylthioacetate typically involves the reaction of iso-butylphenylthiol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of acetyl chloride, resulting in the formation of the thioester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol and alcohol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thioester group in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
S-4-iso-Butylphenylthioacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thioester group.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of S-4-iso-Butylphenylthioacetate involves its reactivity as a thioester. The thioester bond is susceptible to nucleophilic attack, making it a useful intermediate in various chemical reactions. In biological systems, thioesters can act as acylating agents, modifying proteins and enzymes by transferring the acyl group to nucleophilic residues such as cysteine or serine.
Comparación Con Compuestos Similares
Phenylthioacetate: Similar structure but lacks the iso-butyl substitution.
Benzylthioacetate: Contains a benzyl group instead of an iso-butyl group.
Methylthioacetate: Contains a methyl group instead of an iso-butyl group.
Uniqueness: S-4-iso-Butylphenylthioacetate is unique due to the presence of the iso-butyl group, which can influence its reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other thioester derivatives.
Propiedades
IUPAC Name |
S-[4-(2-methylpropyl)phenyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZLIMLBKYGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)SC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7996974.png)







![3-[(4-Ethylpiperazino)methyl]thiophenol](/img/structure/B7997048.png)



![O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7997068.png)
